N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as BPTA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a variety of biological activities. In
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Compounds with similar structures have been extensively studied for their biological activities. For instance, the exploration of 2-aminopyrimidine-containing compounds as histamine H4 receptor ligands demonstrates the potential of such structures in developing new therapeutic agents. These compounds have shown promising anti-inflammatory and antinociceptive activities in preclinical models, supporting the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Antimicrobial Research
Research into novel heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, has highlighted their potential antimicrobial properties. These studies have contributed to the development of new compounds with significant activity against various bacterial and fungal pathogens, emphasizing the role of such chemical structures in addressing antimicrobial resistance (Bondock et al., 2008).
Cancer Research
The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer agents showcase the importance of this scaffold in the search for novel anticancer therapies. Certain derivatives have exhibited potent cytotoxic activities against cancer cell lines, underscoring the utility of these compounds in cancer research and drug development (Rahmouni et al., 2016).
Antitumor and Anti-inflammatory Applications
Further studies on tetrahydropyrimidine-5-carbonitrile derivatives have revealed their potential in anticancer and anti-inflammatory applications. These findings illustrate the broad therapeutic potential of compounds within this chemical class, offering insights into their mechanism of action and providing a foundation for the development of new therapeutic agents (Ghule et al., 2013).
Structural and Biochemical Studies
Crystallographic studies of related acetamides have contributed to a deeper understanding of their structural characteristics, which is crucial for the rational design of more effective and selective drugs. Such research underscores the importance of detailed structural analysis in the development of novel therapeutic agents (Subasri et al., 2017).
properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O/c28-18(12-27-14-21-23-24-27)22-16-10-17(20-13-19-16)26-8-6-25(7-9-26)11-15-4-2-1-3-5-15/h1-5,10,13-14H,6-9,11-12H2,(H,19,20,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIHIYDASNMRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.